molecular formula C20H22ClN5O B11150487 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11150487
M. Wt: 383.9 g/mol
InChI Key: OUEJHXYBOKXGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features an indole ring, a pyrimidine ring, and a piperidine ring

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22ClN5O/c21-17-5-4-15-6-11-25(18(15)13-17)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27)

InChI Key

OUEJHXYBOKXGIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro substituent at the 6-position.

The next step involves the alkylation of the indole derivative with an appropriate alkyl halide to introduce the ethyl group. This is followed by the coupling of the alkylated indole with a pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.

    Piperidine Derivatives: Compounds such as piperidine and piperine.

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its combination of three distinct ring systems, each contributing to its overall biological activity and chemical reactivity

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates an indole moiety, a piperidine ring, and a pyrimidine group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4OC_{17}H_{19}ClN_{4}O. The presence of the chloro substituent on the indole ring enhances its biological activity, while the piperidine and pyrimidine components may improve its pharmacological properties.

Chemical Structure

ComponentDescription
Indole MoietyContains a chloro substituent
Piperidine RingEnhances interaction with biological targets
Pyrimidine GroupPotentially increases therapeutic applications

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer activities. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study highlighted that such compounds can disrupt cancer cell membranes and induce cell cycle arrest, particularly in S-phase .

Antimicrobial Activity

The piperidine and pyrimidine components contribute to antimicrobial properties. Similar compounds have demonstrated effectiveness against resistant strains of fungi, such as Candida auris, with minimal inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The unique combination of functional groups in this compound may enhance its efficacy against microbial infections.

Enzyme Inhibition

In addition to direct antimicrobial effects, this compound may also act as an enzyme inhibitor. Studies on related compounds have shown that piperidine derivatives can inhibit key enzymes like acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

Study 1: Anticancer Activity

A recent study synthesized several derivatives based on the indole structure and evaluated their anticancer properties. The findings indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell proliferation.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of similar compounds against clinical isolates of Candida auris. The results demonstrated that certain derivatives exhibited potent antifungal activity and disrupted fungal cell membranes, leading to cell death.

Study 3: Enzyme Inhibition Profile

Research into enzyme inhibition revealed that this compound could inhibit AChE effectively. This property suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.